molecular formula C24H19FN4O3S B12132076 1-(4-ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

1-(4-ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B12132076
M. Wt: 462.5 g/mol
InChI Key: OTKNZHOALNNHQC-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that belongs to the class of pyrroloquinoxalines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorophenylsulfonyl group, and a pyrroloquinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include the following steps:

    Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinoxaline core. Commonly used reagents include 1,2-diamines and α,β-unsaturated carbonyl compounds.

    Introduction of the Ethoxyphenyl Group: This step involves the introduction of the ethoxyphenyl group through a substitution reaction. Reagents such as ethoxybenzene and suitable catalysts are used.

    Introduction of the Fluorophenylsulfonyl Group: This step involves the introduction of the fluorophenylsulfonyl group through a sulfonylation reaction. Reagents such as fluorobenzene sulfonyl chloride and appropriate bases are used.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl and fluorophenylsulfonyl groups, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), appropriate solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

1-(4-ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in biochemical pathways.

    Interaction with Receptors: The compound may bind to specific receptors on cell surfaces, triggering signaling pathways that result in cellular responses.

    Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

1-(4-ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can be compared with other similar compounds, such as:

    1-(4-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.

    1-(4-ethoxyphenyl)-3-((4-chlorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine: This compound has a chlorophenylsulfonyl group instead of a fluorophenylsulfonyl group, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H19FN4O3S

Molecular Weight

462.5 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-(4-fluorophenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C24H19FN4O3S/c1-2-32-17-11-9-16(10-12-17)29-23(26)22(33(30,31)18-13-7-15(25)8-14-18)21-24(29)28-20-6-4-3-5-19(20)27-21/h3-14H,2,26H2,1H3

InChI Key

OTKNZHOALNNHQC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)F)N

Origin of Product

United States

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